5-Hydroxy-2,4-dimethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80832-63-9 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-5,11H,1-2H3 |
InChI Key |
MDAZYFRWLVIJTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)O)OC |
Origin of Product |
United States |
Contextualization Within the Class of Hydroxy and Methoxybenzaldehydes
Hydroxy- and methoxybenzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one hydroxyl (-OH) group, one methoxy (B1213986) (-OCH3) group, and a formyl (-CHO) group. The specific placement of these functional groups around the aromatic ring gives rise to numerous isomers, each with distinct chemical and physical properties.
This class of compounds is significant, with many isomers being isomers of vanillin (B372448), a widely known flavoring agent. wikipedia.orgwikipedia.org For instance, 2-Hydroxy-5-methoxybenzaldehyde (B1199172) and 2-Hydroxy-4-methoxybenzaldehyde (B30951) are isomers of vanillin. wikipedia.orgwikipedia.org The arrangement of the hydroxyl and methoxy groups influences the molecule's reactivity, polarity, and intermolecular interactions. These compounds are typically crystalline solids or liquids at room temperature and serve as valuable intermediates in organic synthesis. wikipedia.orginnospk.com
The chemical properties of these benzaldehydes are defined by the interplay of their functional groups. The aldehyde group is reactive towards nucleophiles, while the hydroxyl and methoxy groups are electron-donating, influencing the electrophilic substitution reactions on the benzene ring. chemicalbook.com Many of these compounds, such as 4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), are found in nature and have been studied for their potential biological activities, including antioxidant and anticancer properties. ontosight.ai
Significance and Research Trajectory of Substituted Benzaldehydes
Substituted benzaldehydes, as a general class, are compounds where additional atoms or groups are attached to the basic benzaldehyde (B42025) structure. wisdomlib.org They are cornerstone building blocks in organic synthesis and have a rich history of application across various scientific fields.
In synthetic chemistry, these compounds are prized for their versatility. They are crucial reactants in the synthesis of a wide array of more complex molecules. wisdomlib.org For example, they react with hydrazone derivatives to form Schiff bases and with chalcone (B49325) derivatives to introduce different functional groups. wisdomlib.org They are also pivotal in the synthesis of heterocyclic compounds like pyrazoles, benzodiazepines, and coumarin (B35378) derivatives. wikipedia.orgwisdomlib.org Modern synthetic methodologies continue to be developed, including one-pot procedures, to create functionalized benzaldehydes efficiently. acs.orgrug.nlacs.org
The research trajectory of substituted benzaldehydes extends deeply into medicinal chemistry and pharmacology. Many benzimidazole (B57391) derivatives, synthesized from substituted benzaldehydes, exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.gov Nitro-substituted benzaldehydes are important intermediates for dyes, pesticides, and pharmaceuticals, such as cardiovascular drugs. Furthermore, the broader applications of benzaldehydes include their use as intermediates in the fragrance and cosmetics industry, as additives in plastics and paper production, and in the synthesis of hydrogels. chemicalbook.comsprchemical.com The development of radiolabeled substituted benzaldehydes is also an active area of research for their potential use as PET-tracers in medical imaging. acs.orgrug.nl
Overview of Key Research Areas Pertaining to 5 Hydroxy 2,4 Dimethoxybenzaldehyde
Identification in Natural Sources: An Unsuccessful Quest
A thorough review of scientific databases and literature reveals no documented isolation of this compound from any plant, fungal, or microbial species. While research has identified a variety of other hydroxylated and methoxylated benzaldehydes in nature, this particular substitution pattern (a hydroxyl group at position 5 and methoxy groups at positions 2 and 4) has not been reported.
For instance, the related isomer, [2-Hydroxy-4,5-dimethoxybenzaldehyde], has been reported in the plant species Ligularia veitchiana. google.com Other naturally occurring benzaldehydes with different substitution patterns include:
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde): A well-known flavor compound found in vanilla orchids.
Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde): Found in various wood species and contributes to the aroma of some whiskies.
3,4-Dihydroxybenzaldehyde (B13553) (Protocatechuic aldehyde): Isolated from the plant Salvia absconditiflora.
The absence of this compound in the natural product literature suggests that if it does exist in nature, it is likely a very rare compound or has yet to be discovered.
Proposed Biosynthetic Pathways: A Theoretical Framework
Given the lack of a known natural source for this compound, any discussion of its biosynthesis is purely theoretical and based on established pathways for related phenolic compounds. The biosynthesis of such compounds in plants typically originates from the shikimate pathway , which produces the aromatic amino acid L-phenylalanine.
From L-phenylalanine, a series of enzymatic reactions, including deamination, hydroxylation, and methylation, would be required to form this compound. The specific sequence and the enzymes involved would be unique to the organism, but a plausible hypothetical pathway could involve:
Conversion of L-phenylalanine to cinnamic acid.
Hydroxylation and methylation of the aromatic ring at specific positions. The precise order of these modifications would be critical in determining the final substitution pattern.
Side-chain cleavage to yield the benzaldehyde functional group.
It is important to reiterate that this is a generalized and speculative pathway, as the specific enzymes and intermediate compounds for the synthesis of this compound have not been identified due to its unknown natural occurrence.
Ecological and Biological Roles in Originating Organisms: An Unwritten Chapter
The ecological and biological roles of a secondary metabolite are intrinsically linked to the organism that produces it. Since this compound has not been found in a natural context, its role in any ecosystem is unknown.
In general, plant-derived benzaldehydes and other phenolic compounds are known to have a wide array of ecological functions. These can include:
Defense against herbivores and pathogens: Many phenolic compounds are toxic or deterrent to insects, fungi, and bacteria.
Attraction of pollinators and seed dispersers: The scent of some benzaldehydes can attract animals that aid in plant reproduction.
Allelopathy: Some plants release phenolic compounds into the soil to inhibit the growth of competing plants.
Protection from abiotic stress: Phenolic compounds can act as antioxidants, protecting the plant from damage caused by UV radiation and other environmental stressors.
Without a known producing organism, any potential ecological role for this compound remains a matter of speculation.
Synthetic Routes to this compound
The preparation of this compound can be achieved through several synthetic strategies, each with its own set of precursors and reaction conditions. These methods primarily involve the selective modification of substituted benzene (B151609) rings.
Strategies Involving Selective Demethylation
Selective demethylation is a key strategy for the synthesis of this compound, often starting from more heavily methoxylated precursors. For instance, treatment of 2,3,4-trimethoxybenzaldehyde (B140358) with two equivalents of boron trichloride (B1173362) can lead to the selective demethylation of the methoxy groups at the ortho and meta positions relative to the carbonyl group, yielding the desired product. whiterose.ac.uk This regioselectivity is crucial for obtaining the target molecule with the correct substitution pattern. Another approach involves the selective demethylation of 2,5-dimethoxybenzaldehyde (B135726) to produce 5-hydroxy-2-methoxybenzaldehyde. acs.org
Approaches from Substituted Benzaldehyde Precursors (e.g., Veratraldehyde derivatives)
Veratraldehyde (3,4-dimethoxybenzaldehyde) and its derivatives serve as common starting materials for the synthesis of this compound. prepchem.com One method involves the bromination and nitration of veratraldehyde to produce intermediates like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 4,5-dimethoxy-2-nitrobenzaldehyde. researchgate.net Subsequently, the methoxy group at the 5th position of these intermediates can be selectively hydrolyzed to a hydroxyl group in the presence of concentrated sulfuric acid and methionine, yielding compounds such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) with high yields. researchgate.net
Another route starting from vanillin involves a multi-step synthesis. mdma.ch Vanillin can be brominated to form 5-bromovanillin (B1210037). mdma.ch This intermediate then undergoes copper-catalyzed base hydrolysis to yield 3-methoxy-4,5-dihydroxybenzaldehyde. mdma.ch
Exploration of Alkylation and Hydrolysis Reactions
Alkylation and hydrolysis reactions are fundamental in the synthesis of this compound and its precursors. For example, the synthesis of 2,5-dimethoxybenzaldehyde can be achieved through the alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate. google.com The process can be optimized by first preparing and isolating a pure metal salt of 2-hydroxy-5-methoxybenzaldehyde, which is then alkylated. google.com
Hydrolysis is also a key step in several synthetic pathways. For instance, the hydrolysis of 5-bromovanillin using a sodium hydroxide (B78521) solution with a copper powder catalyst can be performed under milder conditions than previously reported, achieving good yields of the dihydroxy intermediate. mdma.ch This step is crucial as it introduces the necessary hydroxyl group. mdma.ch
Synthesis of Analogs and Derivatives of this compound
The aldehyde functional group of this compound allows for a variety of chemical transformations, leading to the synthesis of a wide range of derivatives, including chalcones and Schiff bases.
Formation of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are readily synthesized from this compound. rasayanjournal.co.inrjlbpcs.comchemrevlett.com The most common method is the base-catalyzed Claisen-Schmidt condensation reaction. chemrevlett.comnih.gov This reaction involves the condensation of a substituted benzaldehyde, such as this compound, with an acetophenone (B1666503) in the presence of a base like sodium hydroxide. rasayanjournal.co.inrjlbpcs.com
The reaction conditions can be varied. For instance, the reaction can be carried out by stirring the reactants in ethanol (B145695) and adding a sodium hydroxide solution. rasayanjournal.co.in Another technique involves grinding the aldehyde and acetophenone with a solid base like sodium hydroxide at room temperature, which is considered an environmentally benign method. rjlbpcs.comaip.org
Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde Reactant | Acetophenone Reactant | Base/Catalyst | Reaction Conditions | Product Type | Reference |
| Substituted Benzaldehydes | 2-Hydroxyacetophenone | 40% NaOH | Stirring in ethanol, reflux at 5-10°C, then room temp. | Chalcone Derivatives | rasayanjournal.co.in |
| Substituted Aromatic Aldehydes | Substituted Acetophenones | Sodium Hydroxide | Grinding at room temperature | Chalcones | rjlbpcs.com |
| 3,4-dimethoxybenzaldehyde (B141060) | Hydroxyacetophenone Derivatives | Solid Sodium Hydroxide | Grinding at room temperature | Chalcone Derivatives | aip.org |
Preparation of Schiff Base Adducts
Schiff bases are another important class of derivatives formed from this compound. These compounds, containing an imine or azomethine group (-C=N-), are typically synthesized through the condensation of an aldehyde with a primary amine. researchgate.netijmcmed.orgnih.gov
For example, a new Schiff base, 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide hydrate, was synthesized from 2,4,5-trimethoxybenzaldehyde. researchgate.netasianpubs.org The synthesis of Schiff bases can be carried out in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. ijmcmed.org The reaction mixture is typically refluxed or stirred at room temperature to facilitate the condensation. ijmcmed.org
Table 2: Synthesis of Schiff Base Derivatives
Generation of Brominated and Nitrated Derivatives
The introduction of bromo and nitro groups onto the aromatic ring of a benzaldehyde derivative is a fundamental transformation in organic synthesis, often achieved through electrophilic aromatic substitution. The precise location of the incoming electrophile is dictated by the directing effects of the existing substituents on the ring. For a related isomer, veratraldehyde (3,4-dimethoxybenzaldehyde), bromination and nitration have been shown to yield 2-bromo-4,5-dimethoxybenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde, respectively. These intermediates can then be selectively demethylated to produce the corresponding hydroxy-methoxybenzaldehyde derivatives. researchgate.net
In the case of this compound, the hydroxyl group and the two methoxy groups are all activating, ortho-, para-directing groups. The hydroxyl group is a particularly strong activator. The positions ortho and para to these groups are C3, C5 (already substituted), and C6. The C3 position is sterically unhindered and activated by the C2-methoxy and C4-methoxy groups, making it a likely site for electrophilic attack.
Bromination: The bromination of substituted benzaldehydes can be carried out using various reagents, such as bromine in acetic acid or N-bromosuccinimide (NBS). For example, the bromination of 2,3-dimethoxybenzaldehyde (B126229) with NBS yields the 6-bromo derivative. nih.gov In another instance, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) undergoes bromination with bromine in glacial acetic acid to produce 5-bromo-2-hydroxy-3-methoxybenzaldehyde. nih.gov
Nitration: Nitration is typically achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration on dialkoxybenzenes has been studied, revealing that the reaction mechanism can involve a single electron transfer (SET) process, and the selectivity can be influenced by solvation effects. wikipedia.org For instance, the nitration of 2-hydroxy-5-nitrobenzaldehyde (B32719) is a known procedure. aip.org
Table 1: Examples of Bromination and Nitration on Related Benzaldehyde Derivatives This table is illustrative of general methodologies as direct data for this compound is not specified in the provided search results.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Veratraldehyde | Bromine | 2-Bromo-4,5-dimethoxybenzaldehyde | researchgate.net |
| Veratraldehyde | Nitrating Mixture | 4,5-Dimethoxy-2-nitrobenzaldehyde | researchgate.net |
| o-Vanillin | Bromine, Acetic Acid | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | nih.gov |
| 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | 6-Bromo-2,3-dimethoxybenzaldehyde | nih.gov |
Synthesis of Flavanone (B1672756) and Dihydrochalcone (B1670589) Analogs
Flavanones and dihydrochalcones are classes of flavonoids with significant biological activities. Their synthesis often begins with the Claisen-Schmidt condensation of a substituted acetophenone and a substituted benzaldehyde to form a chalcone, which is a key intermediate.
Chalcone Formation: The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate from an acetophenone attacks the carbonyl carbon of a benzaldehyde. For example, various hydroxyacetophenones have been condensed with 3,4-dimethoxybenzaldehyde using solid sodium hydroxide in a solvent-free grinding technique to produce chalcone derivatives. aip.orgresearchgate.net
Flavanone Synthesis: The resulting 2'-hydroxychalcones can then undergo intramolecular cyclization to form flavanones. This cyclization can be promoted by acid or base. nih.gov For instance, 2'-hydroxychalcones can be cyclized using sodium acetate (B1210297) in refluxing methanol. nih.gov An alternative method involves the oxidative cyclization of a 2'-hydroxydihydrochalcone using a palladium catalyst. rsc.org
Dihydrochalcone Synthesis: Dihydrochalcones are typically synthesized by the catalytic hydrogenation of the corresponding chalcones. This selectively reduces the carbon-carbon double bond of the enone system without affecting the carbonyl group or the aromatic rings. nih.gov
For the synthesis of analogs from this compound, the aldehyde would be reacted with a substituted 2'-hydroxyacetophenone (B8834) in a Claisen-Schmidt condensation to yield a chalcone. This chalcone would then serve as the precursor for the corresponding flavanone via cyclization or the dihydrochalcone via reduction.
Table 2: General Synthetic Scheme for Flavanone and Dihydrochalcone Synthesis This table outlines the general synthetic pathway, as specific examples with this compound were not detailed in the provided search results.
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | This compound + Substituted Acetophenone | Chalcone |
| 2a | Intramolecular Cyclization | Chalcone (from Step 1) | Flavanone |
| 2b | Catalytic Hydrogenation | Chalcone (from Step 1) | Dihydrochalcone |
Mechanistic and Stereochemical Aspects of Synthetic Transformations
The mechanisms of the aforementioned synthetic transformations are well-established in organic chemistry.
Electrophilic Aromatic Substitution (Bromination and Nitration): The reaction proceeds via the generation of a strong electrophile (Br⁺ or NO₂⁺), which is then attacked by the electron-rich aromatic ring of this compound. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. The hydroxyl and methoxy groups are strong activating groups that stabilize the positive charge through resonance, particularly when the electrophile adds to the ortho or para positions. The C3 position is activated by three groups (ortho to the C2-methoxy and C4-methoxy, and meta to the C5-hydroxy), making it the most probable site of substitution. The final step is the loss of a proton from the site of attack to restore the aromaticity of the ring.
Flavanone Synthesis and Stereochemistry: The Claisen-Schmidt condensation to form the chalcone precursor is a classic aldol (B89426) condensation mechanism. The subsequent base-catalyzed cyclization of the 2'-hydroxychalcone (B22705) to the flavanone occurs through an intramolecular Michael addition. The phenoxide ion of the 2'-hydroxy group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This creates a new stereocenter at the C2 position of the flavanone ring. If the reaction is not performed under carefully controlled conditions, the stereocenter can be prone to racemization through a reversible ring-opening and closing mechanism, especially in the presence of a strong base. nih.gov Asymmetric methods have been developed to control the stereochemistry and produce enantioenriched flavanones. nih.gov
Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 2,4 Dimethoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidationrsc.orgnih.govchemicalbook.comresearchgate.netrsc.orgnist.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and various two-dimensional NMR spectra, the exact placement of atoms and their connectivity within 5-Hydroxy-2,4-dimethoxybenzaldehyde and its derivatives can be established.
Proton (¹H) NMR Analysisrsc.orgnih.govchemicalbook.comresearchgate.netrsc.orgnist.gov
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of hydroxy-dimethoxybenzaldehyde isomers, the ¹H NMR spectrum reveals distinct signals for the aldehyde proton, aromatic protons, hydroxyl proton, and methoxy (B1213986) group protons.
For the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) , the ¹H NMR spectrum shows a characteristic downfield signal for the aldehyde proton (CHO) at approximately δ 9.72 ppm. researchgate.net The hydroxyl proton (OH) exhibits a strong downfield shift to δ 11.48 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group, a phenomenon known as chelation. researchgate.net The methoxy group (OCH₃) protons appear as a sharp singlet at δ 3.86 ppm. researchgate.net The aromatic protons show a more complex pattern: a doublet at δ 7.43 ppm (J = 8.7 Hz), a doublet of doublets at δ 6.54 ppm (J = 8.7, 2.3 Hz), and a doublet at δ 6.43 ppm (J = 2.3 Hz). researchgate.net
In another isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) , the two equivalent aromatic protons appear as a singlet at δ 7.25 ppm. rsc.org The aldehyde proton resonates at δ 9.87 ppm, the hydroxyl proton at δ 5.83 ppm, and the six protons of the two equivalent methoxy groups give a singlet at δ 3.96 ppm. rsc.org
| Proton NMR (¹H NMR) Data for Benzaldehyde (B42025) Derivatives | |||||
| Compound | Solvent | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Hydroxyl H (δ, ppm) | Methoxy H (δ, ppm) |
| 2-Hydroxy-4-methoxybenzaldehyde researchgate.net | CDCl₃ | 9.72 (s) | 7.43 (d, J=8.7), 6.54 (dd, J=8.7, 2.3), 6.43 (d, J=2.3) | 11.48 (s) | 3.86 (s) |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde rsc.org | CDCl₃ | 9.87 (s) | 7.33 (s, 2H) | 5.88 (s) | 3.95 (s, 6H) |
| 2,4-Dimethoxybenzaldehyde (B23906) chemicalbook.com | CDCl₃ | 10.28 (s) | 7.79 (d), 6.53 (dd), 6.44 (d) | - | 3.89 (s), 3.86 (s) |
Carbon (¹³C) NMR Analysisrsc.orgchemicalbook.comresearchgate.net
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 2-hydroxy-4-methoxybenzaldehyde , the spectrum displays eight distinct signals. researchgate.net The carbonyl carbon of the aldehyde group is found significantly downfield at δ 194.4 ppm. researchgate.net The six aromatic carbons resonate in the range of δ 106.7 to 166.8 ppm, and the methoxy carbon appears at δ 55.7 ppm. researchgate.net
For ethyl 4-hydroxy-3,5-dimethoxybenzoate , a derivative, the carbonyl carbon is at δ 166.4 ppm. The aromatic carbons attached to the methoxy groups are at δ 146.6 ppm, the carbon bearing the hydroxyl group is at δ 139.2 ppm, and the two equivalent aromatic carbons (C-2/C-6) are at δ 106.7 ppm. The two methoxy carbons give a signal at δ 56.5 ppm. rsc.org
| Carbon NMR (¹³C NMR) Data for Benzaldehyde Derivatives | |||
| Compound | Solvent | Carbonyl C (δ, ppm) | Aromatic C (δ, ppm) |
| 2-Hydroxy-4-methoxybenzaldehyde researchgate.net | - | 194.4 | 166.8, 164.5, 135.2, 115.2, 108.4, 106.7 |
| Ethyl 4-hydroxy-3,5-dimethoxybenzoate rsc.org | CDCl₃ | 166.4 | 146.6, 139.2, 121.5, 106.7 |
| 2,4-Dimethoxybenzaldehyde nih.gov | - | - | - |
Two-Dimensional NMR Techniquesrsc.orgchemicalbook.com
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structure assignment. These techniques were used to confirm the structure of 2-hydroxy-4-methoxybenzaldehyde. researchgate.net
COSY spectra establish correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.
HMQC spectra correlate proton signals with the signals of the carbons to which they are directly attached.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular framework, for instance, by connecting the aldehyde proton to the corresponding aromatic ring carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgnih.govchemicalbook.comresearchgate.netymdb.ca
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For compounds like this compound, the molecular formula is C₉H₁₀O₄, corresponding to a monoisotopic mass of 182.0579 g/mol . nih.gov
In the mass spectrum of 2-hydroxy-4-methoxybenzaldehyde , a significant peak is observed at m/z 151, which corresponds to the loss of a hydrogen atom from the molecular ion (M+-1). researchgate.net The mass spectrum of the related syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) also shows a molecular ion peak at m/z 182. nist.gov The fragmentation patterns of these benzaldehydes typically involve the loss of small molecules or radicals such as H•, •CH₃, CO, and H₂O, providing clues to the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identificationnih.govresearchgate.netrsc.orgymdb.caresearchgate.net
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a hydroxy-dimethoxybenzaldehyde derivative will show characteristic absorption bands.
For 2-hydroxy-4-methoxybenzaldehyde , a broad absorption band is observed in the region of 3600-2500 cm⁻¹, which is characteristic of a chelated hydroxyl group (O-H) involved in strong intramolecular hydrogen bonding. researchgate.net The aldehyde C-H stretch appears around 2685 cm⁻¹. researchgate.net A strong absorption corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is typically seen around 1650-1700 cm⁻¹. In a discussion of methoxybenzaldehyde, a carbonyl stretch at 1686 cm⁻¹ was noted. reddit.com The C-O stretching of the methoxy groups and the various vibrations of the aromatic ring appear in the fingerprint region (below 1600 cm⁻¹).
Single-Crystal X-ray Diffraction for Solid-State Structure Determinationrsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.
A study on the crystal structures of four dimethoxybenzaldehyde isomers provides valuable comparative data. For example, 2,4-dimethoxybenzaldehyde crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure confirms the planar conformation of the benzene (B151609) ring and the positions of the methoxy and aldehyde substituents. nih.gov
For derivatives, such as a Nickel(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, single-crystal X-ray analysis revealed a distorted square planar geometry, crystallizing in the monoclinic P2₁/n space group. mdpi.com Such studies are essential for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools in the theoretical investigation of this compound and its derivatives. These in silico methods provide deep insights into the molecule's intrinsic properties, complementing experimental data and guiding further research.
The conformational landscape of this compound is primarily dictated by the orientation of the aldehyde and methoxy substituents on the benzene ring. Theoretical calculations are essential to identify the most stable conformers and the energy barriers for rotation around the single bonds connecting these groups to the aromatic ring.
Studies on structurally similar molecules, such as 4-hydroxyl-2,5-dimethylphenyl-benzophenone, have shown that rotational barriers can be calculated to understand the molecule's flexibility. nih.gov For this compound, the key dihedral angles determining the conformation would be those associated with the C-C bond of the aldehyde group and the C-O bonds of the methoxy groups.
Intramolecular hydrogen bonding between the hydroxyl group at the 5-position and the methoxy group at the 4-position is a potential feature that could significantly influence the conformational preference, leading to a more planar and rigid structure. The presence of such a bond would likely result in one conformer being significantly lower in energy. Computational methods can predict the existence and strength of such interactions.
The relative energies of different conformers can be calculated, and the transition states connecting them can be located to determine the rotational energy barriers. This analysis helps in understanding the molecule's dynamic behavior in different environments.
| Dihedral Angle | Description | Expected Influence on Stability |
| C(3)-C(4)-C(CHO)-O | Rotation of the aldehyde group | Planarity is often favored to maximize conjugation with the ring. |
| C(3)-C(4)-O-CH3 | Rotation of the 4-methoxy group | Steric hindrance with adjacent groups and potential hydrogen bonding will dictate the preferred orientation. |
| C(1)-C(2)-O-CH3 | Rotation of the 2-methoxy group | Steric hindrance with the aldehyde group is a key factor. |
| C(4)-C(5)-O-H | Rotation of the 5-hydroxyl group | The orientation will be strongly influenced by potential intramolecular hydrogen bonding with the 4-methoxy group. |
Electronic structure calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electronic properties of this compound. These calculations are fundamental to understanding its reactivity, spectral properties, and intermolecular interactions.
The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, highlights the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the aldehyde, hydroxyl, and methoxy groups are expected to be electron-rich (negative potential), while the hydrogen of the hydroxyl group and the aldehyde proton will be electron-poor (positive potential). This information is crucial for predicting how the molecule will interact with other molecules.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The localization of these orbitals on specific parts of the molecule can predict sites for electrophilic and nucleophilic attack.
| Calculated Property | Significance |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MESP) | Reveals electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |
| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom in the molecule. |
| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in drug discovery and for understanding the biological activity of compounds like this compound and its derivatives.
In a typical docking study, a 3D model of the target protein is used as a receptor. The ligand, this compound, is then placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
The results of molecular docking simulations can reveal the key interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the hydroxyl and methoxy groups of this compound can act as hydrogen bond donors and acceptors, while the benzene ring can participate in hydrophobic and π-stacking interactions.
Molecular dynamics (MD) simulations can be subsequently employed to validate the docking results and to study the dynamic stability of the ligand-protein complex over time. mdpi.com These simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein. researchgate.net
| Interaction Type | Potential Involving Groups on this compound |
| Hydrogen Bonding | 5-hydroxyl group (donor), 4-methoxy group (acceptor), 2-methoxy group (acceptor), aldehyde oxygen (acceptor) |
| Hydrophobic Interactions | Benzene ring |
| π-π Stacking | Aromatic ring system |
| van der Waals Forces | The entire molecule |
Biological and Pharmacological Activities of 5 Hydroxy 2,4 Dimethoxybenzaldehyde and Its Analogs in Vitro and Pre Clinical Studies
Antioxidant and Free Radical Scavenging Properties
The antioxidant potential of phenolic compounds is a key area of research, as oxidative stress is implicated in numerous pathological conditions. While direct studies on the antioxidant capacity of 5-Hydroxy-2,4-dimethoxybenzaldehyde are limited, research on its analogs provides valuable insights into its potential for free radical scavenging.
A study on various hydroxybenzaldehydes indicated that the substitution pattern on the benzene (B151609) ring significantly influences antioxidant activity. For instance, protocatechuic aldehyde and syringaldehyde (B56468) have been identified as potent inhibitors of lipid oxidation researchgate.net. The presence of hydroxyl and methoxy (B1213986) groups is crucial for this activity.
An analog, 2'-Hydroxy-4',5'-dimethoxyacetophenone, which shares a similar substitution pattern with the title compound, demonstrated significant free radical scavenging activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 157 µg/mL. This activity was found to be comparable to the standard antioxidant, butylated hydroxytoluene (BHT) nih.gov. The ability of these compounds to donate a hydrogen atom to stabilize free radicals is a key mechanism behind their antioxidant effects nih.govnih.gove3s-conferences.orgnih.gov.
The general methods for assessing antioxidant activity, such as the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are widely used to determine the IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals nih.gove3s-conferences.orgresearchgate.net. The antioxidant activity of various natural and synthetic compounds is often compared to standards like ascorbic acid or Trolox nih.govresearchgate.net.
While specific data for this compound is not available, the findings on its analogs suggest that it likely possesses antioxidant and free radical scavenging properties worthy of further investigation.
Radioprotective Effects in Cellular Models
Ionizing radiation can cause significant damage to biological tissues, primarily through the generation of reactive oxygen species (ROS) that lead to DNA damage. nih.gov Compounds with antioxidant properties are often investigated for their potential to protect cells from radiation-induced damage.
Direct studies on the radioprotective effects of this compound are not currently available. However, research on a closely related analog, 4-hydroxy-3,5-dimethoxybenzaldehyde (a novel vanillin (B372448) derivative known as VND3207), has shown promising results. In in vitro studies using human lymphoblastoid AHH-1 cells and human fibroblastoid HFS cells, VND3207 demonstrated a significant radioprotective effect. At concentrations ranging from 5 to 40 µM, it effectively attenuated the inhibition of cell proliferation and the occurrence of apoptosis induced by gamma-irradiation (1-8 Gy). nih.gov
The mechanism of this radioprotection involves minimizing DNA double-strand breaks and activating the Akt survival signaling pathway. nih.gov VND3207 was also found to be a potent scavenger of hydroxyl and superoxide (B77818) radicals, protecting plasmid DNA from radiation-induced breaks at concentrations as low as 10-20 µM. nih.gov These findings suggest that substituted hydroxybenzaldehydes, likely including this compound, could be valuable candidates for the development of radioprotective agents.
Antimicrobial Activities
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Benzaldehyde (B42025) derivatives have been explored for their potential to inhibit the growth of bacteria and fungi.
Antibacterial Efficacy against Pathogenic Strains
While there is no specific data on the antibacterial activity of this compound, studies on its analogs have shown varied efficacy. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), isolated from Hemidesmus indicus, exhibited antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) of HMB against S. aureus was determined to be 1024 µg/mL. nih.govresearchgate.netdntb.gov.ua The mechanism of action is believed to involve disruption of the cell membrane. nih.govresearchgate.netdntb.gov.ua
In another study, 3-hydroxybenzaldehydesalicylhydrazide and its derivatives showed antibacterial activity, particularly against the Gram-negative bacterium Escherichia coli. researchgate.netanalis.com.my The lipophilicity of the compounds was found to play a role in their antibacterial efficacy. researchgate.netanalis.com.my Furthermore, a study on structurally related benzaldehydes, including 4-hydroxybenzaldehyde (B117250) and its methoxy derivatives, demonstrated their ability to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for biofilm formation and virulence. nih.gov
These findings suggest that the antibacterial potential of this compound warrants investigation, with a focus on its effects on various pathogenic strains and its mechanism of action.
Antifungal Properties
The antifungal activity of benzaldehyde derivatives has also been a subject of investigation. A study exploring the antifungal efficacy of several plant-derived compounds found that 2-hydroxy-4-methoxybenzaldehyde (HMB) was a potent inhibitor of the fungus Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 µg/mL. nih.gov The proposed mechanism involves damage to the cell membrane. nih.gov
In a broader screening of benzaldehyde analogs, 2,4-dimethoxybenzaldehyde (B23906) showed weaker antifungal activity compared to its isomers, with a reported MIC greater than 3.0 mM. nih.gov In contrast, other analogs like 2,3-dimethoxybenzaldehyde (B126229) and 2,5-dimethoxybenzaldehyde (B135726) had MICs of 2.50 mM and 1.50 mM, respectively. nih.gov This highlights the critical role of the substituent positions on the benzene ring in determining antifungal potency.
Another study on synthetic benzyl (B1604629) bromides and their corresponding chalcone (B49325) derivatives showed that some of these compounds possessed antifungal activity against pathogenic fungi like Candida albicans and Candida krusei. dovepress.com The antifungal activity of 2-hydroxy-4-methoxybenzaldehyde is thought to be related to its ability to disrupt both the antioxidant and cell wall integrity systems in fungi. researchgate.net
The following table summarizes the minimum inhibitory concentrations (MIC) of some analogs of this compound against various fungal pathogens.
| Compound | Fungal Strain | MIC |
| 2-hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 µg/mL nih.gov |
| 2,4-dimethoxybenzaldehyde | - | >3.0 mM nih.gov |
| 2,3-dimethoxybenzaldehyde | - | 2.50 mM nih.gov |
| 2,5-dimethoxybenzaldehyde | - | 1.50 mM nih.gov |
Cytotoxic and Antitumor Activities in Cancer Cell Lines
The development of novel anticancer agents is a major focus of medicinal chemistry research. Several analogs of this compound have been evaluated for their cytotoxic and antitumor effects in various cancer cell lines.
A chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, demonstrated cytotoxic activity against several human cancer cell lines, with the SMMC-7721 (human liver cancer) cell line being the most sensitive. nih.gov
An acetophenone (B1666503) analog, 2'-Hydroxy-4',5'-dimethoxyacetophenone, exhibited strong anticancer activity against several human acute leukemia cell lines while being non-toxic to normal human umbilical vein endothelial cells (HUVEC) at the tested concentrations. nih.gov
The following table presents the half-maximal inhibitory concentration (IC50) values of some analogs against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Human Liver Cancer) | Not specified nih.gov |
| 5-hydroxyindole-3-carboxylic acid ester derivative (with 4-methoxy group) | MCF-7 (Human Breast Cancer) | 4.7 nih.gov |
The United States National Cancer Institute classifies compounds with an IC50 value of less than 20 µg/mL as having high cytotoxic activity. nih.gov The available data on analogs suggests that this compound could be a promising scaffold for the design of new anticancer agents.
Enzyme Modulatory and Inhibitory Potentials
The ability of small molecules to modulate or inhibit the activity of specific enzymes is a key strategy in drug discovery. While direct studies on the enzyme inhibitory potential of this compound are scarce, research on its analogs has revealed interesting activities.
A study on 2'-Hydroxy-4',5'-dimethoxyacetophenone demonstrated its potent inhibitory effects on both aldose reductase and collagenase enzymes. nih.gov Aldose reductase is implicated in diabetic complications, while collagenase is involved in tissue remodeling and diseases like arthritis.
Furthermore, a series of benzoyl hydrazones derived from 4-hydroxy-3,5-dimethoxybenzaldehyde were synthesized and evaluated for their enzyme inhibitory activities. nih.gov The relationship between the half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki app) is often used to confirm the mechanism of enzyme inhibition. nih.gov
These findings suggest that the structural features of this compound may allow it to interact with the active sites of various enzymes, making it a candidate for further investigation as an enzyme modulator.
Anti-inflammatory Mechanisms
The anti-inflammatory mechanisms of this compound and its structural analogs are primarily attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. In vitro and preclinical studies have demonstrated that these compounds can effectively target the inflammatory cascade at multiple points.
A significant mechanism is the inhibition of enzymes responsible for the synthesis of inflammatory molecules. For instance, analogs have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are pivotal mediators of inflammation and pain.
Furthermore, the anti-inflammatory effects are mediated through the downregulation of critical signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response, are key targets. nih.gov By inhibiting these pathways, benzaldehyde analogs can decrease the expression of a range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
Another important mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By upregulating the Nrf2/HO-1 axis, these compounds can enhance the cellular antioxidant defense system, thereby mitigating oxidative stress, which is closely linked to inflammation. nih.gov
The table below summarizes the key anti-inflammatory mechanisms of this compound analogs based on available scientific evidence.
| Mechanism of Action | Effect | Key Molecules Involved |
| Enzyme Inhibition | Reduction of inflammatory mediators | iNOS, COX-2 |
| Signaling Pathway Modulation | Downregulation of pro-inflammatory gene expression | NF-κB, MAPK |
| Cytokine Suppression | Decreased production of pro-inflammatory cytokines | TNF-α, IL-1β, IL-6 |
| Antioxidant Response | Upregulation of cytoprotective genes | Nrf2, HO-1 |
Plant Growth Regulatory Effects
Phenolic aldehydes, including various benzaldehyde derivatives, are recognized for their plant growth regulatory and allelopathic effects. These compounds can influence the germination and development of other plants in their vicinity, a phenomenon known as allelopathy.
Research has identified specific benzaldehyde derivatives as potent plant growth inhibitors. For example, 3-acetyl-6-methoxybenzaldehyde, isolated from the leaves of Encelia farinosa, has been characterized as a plant growth inhibitor. nih.gov Similarly, p-hydroxybenzaldehyde has been shown to completely inhibit seed germination in certain plant species and impede shoot and root elongation. researchgate.net Vanillin, another related phenolic aldehyde, is also known for its phytotoxic effects, particularly on plantlet growth. nih.gov
The phytotoxicity of these compounds is often attributed to their ability to interfere with essential physiological processes in plants. Phenolic allelochemicals can disrupt nutrient absorption, alter cell membrane permeability, and interfere with the activity of plant hormones that are crucial for normal growth and development. nih.gov The presence of these compounds in the soil, often released from decomposing plant matter, can create an environment that is less favorable for the growth of competing plant species. nih.gov
The inhibitory effects of various benzaldehyde analogs on plant growth are detailed in the table below.
| Compound/Extract | Plant Species Affected | Observed Effects |
| 3-acetyl-6-methoxybenzaldehyde | Not specified | Plant growth inhibition nih.gov |
| p-Hydroxybenzaldehyde | Wheat, Radish, Lettuce, Redroot amaranth | Inhibition of seed germination, shoot and root elongation researchgate.net |
| Vanillin | Goose grass | Inhibition of plantlet growth nih.gov |
| Phenolic aldehydes (general) | Various crops and weeds | Inhibition of seed sprouting, disruption of root development nih.gov |
Other Investigated Biological Activities (e.g., Anti-hyperuricemia, Anti-nociceptive)
Beyond their anti-inflammatory and plant growth regulatory properties, this compound and its analogs have been investigated for other potential therapeutic activities, including anti-hyperuricemic and anti-nociceptive effects.
Anti-hyperuricemic Activity: Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. A key target for managing hyperuricemia is the enzyme xanthine (B1682287) oxidase (XOD), which is involved in the metabolic pathway that produces uric acid. Preclinical studies on benzophenone (B1666685) derivatives, which share structural similarities with benzaldehyde compounds, have shown promising anti-hyperuricemic effects. These compounds have been found to inhibit XOD activity, thereby reducing uric acid production. nih.gov Additionally, they may exert their effects by modulating the expression of renal urate transporters, such as urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), which are involved in the reabsorption of uric acid in the kidneys. nih.gov
Anti-nociceptive Activity: Nociception is the sensory perception of pain. The anti-nociceptive properties of benzaldehyde analogs are often closely linked to their anti-inflammatory mechanisms. By inhibiting the production of inflammatory mediators like prostaglandins, which sensitize nerve endings, these compounds can help to alleviate pain. Preclinical models, such as the carrageenan-induced paw edema test in rats, have demonstrated that the administration of compounds like 5-hydroxyconiferaldehyde (B1237348) can significantly reduce the inflammatory response and associated pain (inflammatory hyperalgesia). nih.gov
The following table provides a summary of these additional biological activities.
| Biological Activity | Proposed Mechanism of Action | Investigated Compounds/Analogs |
| Anti-hyperuricemia | Inhibition of xanthine oxidase (XOD), modulation of renal urate transporters (URAT1, GLUT9) | Benzophenone derivatives nih.govnih.gov |
| Anti-nociceptive | Reduction of inflammatory mediators (e.g., prostaglandins), suppression of inflammatory hyperalgesia | 5-Hydroxyconiferaldehyde nih.gov |
Mechanism of Action and Molecular Target Elucidation
Investigation of Cellular and Subcellular Interactions
There is a notable absence of published studies specifically investigating the cellular and subcellular interactions of 5-Hydroxy-2,4-dimethoxybenzaldehyde. Research has focused on the biological activities of compounds synthesized from it, rather than the aldehyde itself. For instance, derivatives of this compound have been incorporated into molecules designed to interact with specific cellular targets, but this does not provide direct evidence of the aldehyde's own interaction with cellular components.
Molecular Pathway Modulation (e.g., Akt pathway activation)
The scientific literature contains hints of a connection between derivatives of this compound and key cellular signaling pathways. A patent for boronic acid-bearing liphagane compounds mentions that a complex derivative synthesized using 2-hydroxy-4,5-dimethoxybenzaldehyde (B111897) led to the inhibition of phosphorylated Akt (pAkt) in CACO-2 cells. google.com However, this observed activity is attributed to the final complex molecule, not to the initial aldehyde. There is no direct evidence to suggest that this compound itself modulates the Akt pathway or other molecular pathways. Another patent links PMCT inhibition with the PI3K/AKT/mTOR signaling pathway, and lists 2-hydroxy-4,5-dimethoxybenzaldehyde as a substituted salicylaldehyde (B1680747) used in the synthesis of related compounds. googleapis.com
Enzyme-Ligand Binding Interactions
This compound is mentioned in the context of synthesizing inhibitors for various enzymes, including histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K). google.com For example, it was used as a starting material for creating PI3K inhibitors, with a resulting analog showing a significant IC50 value for the PI3K-α isoform. It has also been used in the synthesis of STING (stimulator of interferon genes) agonists, where the final product was shown to bind to STING as a homodimer. acs.org However, detailed studies on the direct binding interactions of this compound with these or other enzymes are not available. Its role is consistently that of a building block for the active ligand.
Structure-Based Mechanistic Insights
Given the lack of research on its specific molecular targets and interactions, there are no structure-based mechanistic insights available for this compound. The compound has been used in the synthesis of molecules where the final structure's interaction with a target is studied, such as the co-crystal structure of a STING agonist derived from it, which revealed the induction of a "closed" conformation of STING. acs.org These insights, however, pertain to the much larger and more complex derivative, not the simple aldehyde.
Structure Activity Relationships Sar and Rational Design
Impact of Substituent Position and Nature on Biological Activity
The biological activity of hydroxy- and methoxy-substituted benzaldehydes is significantly influenced by the position and nature of the substituents on the benzene (B151609) ring. While direct studies on 5-Hydroxy-2,4-dimethoxybenzaldehyde are limited, research on its isomers and related compounds provides valuable insights into these relationships.
The substitution pattern on the aromatic ring is a key determinant of activity. For instance, studies on various dihydroxybenzaldehydes have demonstrated that the relative positions of the hydroxyl groups affect their biological profiles. 2,4-Dihydroxybenzaldehyde (B120756) has been shown to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. biomolther.orgnih.gov In contrast, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) is noted for its significant antioxidant properties. nih.gov The introduction of methoxy (B1213986) groups, as seen in derivatives of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, has been suggested to enhance biological activities. mdpi.comresearchgate.net
The nature of the substituent also plays a crucial role. The introduction of a bromine or a nitro group at the 2-position of a 5-hydroxy-4-methoxybenzaldehyde scaffold has been explored synthetically, indicating the feasibility of introducing electron-withdrawing groups to modulate activity. researchgate.net In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the presence and position of the methoxy group on the benzaldehyde (B42025) ring were critical for their potent and selective inhibition of 12-lipoxygenase. nih.gov
The following table summarizes the observed biological activities of various substituted benzaldehyde analogs, highlighting the influence of substituent patterns.
| Compound Name | Substituent Pattern | Observed Biological Activity |
| 2,4-Dihydroxybenzaldehyde | 2-OH, 4-OH | Anti-inflammatory, Anti-angiogenic, Anti-nociceptive biomolther.orgnih.gov |
| 3,4-Dihydroxybenzaldehyde | 3-OH, 4-OH | Antioxidant nih.gov |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-OH, 3,5-(OCH3)2 | Antioxidant, potential anticancer ontosight.ai |
| 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde | 2-OH, 3-OCH3, 5-azo | Potential for antibacterial and antifungal activity mdpi.comresearchgate.net |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 2-OH, 3-OCH3 | Potent and selective 12-lipoxygenase inhibition nih.gov |
Influence of Aldehyde and Hydroxyl Functionalities on Activity Profiles
The aldehyde and hydroxyl functional groups are pivotal to the biological activity of this compound and its analogs. The aldehyde group, being a reactive site, can participate in various interactions with biological targets, including the formation of Schiff bases with amine residues in proteins. This reactivity is fundamental to the biological action of many benzaldehyde derivatives. For example, the formation of Schiff base metal chelates from 3-formyl-4-hydroxyphenylguanidine has been investigated for their inhibitory activity against bovine β-trypsin. researchgate.net
The hydroxyl group, particularly its position relative to the aldehyde, is also critical. A hydroxyl group ortho to the aldehyde can form an intramolecular hydrogen bond, which can influence the molecule's conformation and its interaction with receptors. In a study of fructose (B13574) bisphosphate aldolase (B8822740) inhibition by 2,4-dihydroxybenzaldehyde phosphate, a phenol (B47542) group ortho to the aldehyde moiety was required for the formation of an active-site Schiff base. biomolther.org The antioxidant activity of phenolic compounds is also heavily dependent on the presence and availability of the hydroxyl proton. nih.gov
Modification of these functional groups can drastically alter the activity profile. For instance, the synthesis of novel dihydropyranoindoles from alkynyl-benzaldehydes, where the aldehyde is a key synthetic handle, led to compounds with significant cytotoxic activity against neuroblastoma cancer cells. nih.gov
Stereochemical Considerations in Activity Modulation
While there are no specific studies on the stereoisomers of this compound, stereochemistry is a fundamental aspect of drug design that can significantly impact biological activity. The introduction of chiral centers into a molecule can lead to enantiomers or diastereomers that may exhibit different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
Computational Approaches in SAR Elucidation
Computational methods are increasingly employed to elucidate the structure-activity relationships of small molecules, providing insights that can guide the rational design of new compounds. Molecular docking, for instance, can predict the binding mode and affinity of a ligand to a biological target.
While no specific in silico studies on this compound were identified, research on related compounds demonstrates the utility of these approaches. For example, a study on 2'-Hydroxy-4',5'-dimethoxyacetophenone, a structurally similar compound, used molecular docking to investigate its inhibitory effect on aldose reductase and collagenase enzymes. The study revealed strong interactions with key catalytic residues in the active sites of these enzymes, corroborating the experimental findings of potent inhibition. nih.gov
In another study, the synthesis of dihydropyrano[3,2-e]indole systems, which are structurally more complex but derived from benzaldehyde precursors, was guided by SAR analysis that revealed the importance of the dihydropyran ring's location on the benzene ring for cytotoxic efficiency. nih.gov Such computational and SAR analyses can help in prioritizing synthetic targets and in understanding the molecular basis of action.
Strategies for Lead Compound Optimization
Once a lead compound with desirable biological activity is identified, various optimization strategies can be employed to enhance its properties. These strategies aim to improve potency, selectivity, and pharmacokinetic parameters while minimizing toxicity.
One common strategy is the systematic modification of substituents on the aromatic ring. Based on the SAR data from related hydroxy- and methoxy-substituted benzaldehydes, one could explore the introduction of different functional groups at various positions of the this compound scaffold. For example, the synthesis of 2-bromo- and 2-nitro- derivatives of 5-hydroxy-4-methoxybenzaldehyde suggests that introducing electron-withdrawing or halogen groups could be a viable strategy. researchgate.net
Another approach is the derivatization of the aldehyde or hydroxyl groups. The aldehyde can be converted into other functional groups, such as Schiff bases, hydrazones, or oximes, to explore new interactions with biological targets. The hydroxyl group can be alkylated or acylated to modulate lipophilicity and metabolic stability.
Furthermore, more complex analogs can be designed. The use of this compound as a building block for the synthesis of heterocyclic systems, such as quinolines or indoles, could lead to novel compounds with unique pharmacological profiles. The development of dihydropyranoindoles with anticancer activity from benzaldehyde precursors serves as an example of this strategy. nih.gov
Information Deficit: The Chemical Compound “this compound”
Despite a thorough search of scientific databases and literature, there is a significant lack of specific information regarding the chemical compound this compound and its potential applications in chemical biology, drug discovery, and agrochemical research.
The requested article, which was to be structured around the specific uses of this compound, cannot be generated at this time due to the absence of detailed research findings on this particular isomer.
Extensive searches have primarily yielded information on related, but structurally distinct, isomers. These include:
2,4-Dimethoxybenzaldehyde (B23906): Utilized as a reagent for quantifying phlorotannins. wikipedia.orgchemimpex.com
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde): A well-documented compound with applications in the flavor and fragrance industry, and as a subject of research for its antioxidant and other biological activities. ontosight.ai
2-Hydroxy-4,5-dimethoxybenzaldehyde (B111897): Identified in the plant Ligularia veitchiana. nih.gov
4-Hydroxy-2,5-dimethoxybenzaldehyde: Another isomer with available data on its chemical and physical properties. nih.gov
3,4-Dimethoxybenzaldehyde (B141060) (Veratraldehyde): A common starting material in various chemical syntheses.
While the synthesis of related structures, such as 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667), has been reported, these are not the specific compound of interest. researchgate.net The available literature does not provide the necessary details to elaborate on this compound's role as a chemical probe, a precursor for medicinal chemistry scaffolds, or its potential in agrochemical research as outlined in the initial request.
Therefore, the following sections remain unaddressed due to the current information deficit:
Potential Applications in Chemical Biology and Drug Discovery Research
Exploration in Agrochemical Research (e.g., natural product-inspired herbicides)
Further research and publication on the synthesis, characterization, and biological activity of 5-Hydroxy-2,4-dimethoxybenzaldehyde are required before a comprehensive and scientifically accurate article on its specific applications can be produced.
Future Research Directions and Translational Perspectives
Underexplored Synthetic Avenues and Derivatizations
Future synthetic research on 5-Hydroxy-2,4-dimethoxybenzaldehyde should aim to develop more efficient, versatile, and environmentally friendly methods for its preparation and modification. While classical methods exist, exploring modern catalytic systems could provide significant advantages.
Key Research Avenues:
Greener Synthetic Routes: The development of synthesis methods that utilize less hazardous reagents and solvents is a critical goal. For instance, exploring cobalt-catalyzed reactions for the formylation of substituted dimethoxybenzenes could offer a more sustainable alternative to traditional methods that use reagents like titanium tetrachloride or phosphorus oxychloride. patsnap.com
Novel Derivatization Strategies: The aldehyde and hydroxyl functional groups are ripe for chemical modification to generate a library of novel derivatives.
Schiff Base Formation: Reaction of the aldehyde group with various primary amines, hydrazides, or aminothiazoles can yield a diverse range of Schiff bases. ontosight.airesearchgate.net These derivatives often exhibit enhanced biological activities compared to the parent aldehyde.
Substitution on the Aromatic Ring: Drawing inspiration from the synthesis of related compounds, selective introduction of substituents such as bromo or nitro groups onto the aromatic ring could be explored. researchgate.net These modifications can significantly alter the electronic properties and biological activity of the molecule.
Etherification/Esterification: The phenolic hydroxyl group can be readily converted to ethers or esters, allowing for fine-tuning of properties like lipophilicity and metabolic stability.
A systematic exploration of these synthetic modifications would generate a library of compounds for comprehensive biological evaluation.
Identification of Novel Biological Targets
The structural similarity of this compound to other biologically active benzaldehydes suggests it may interact with a range of pharmacological targets. A broad screening approach is warranted to identify novel biological activities.
Proposed Targets for Investigation:
Cholinesterases (AChE and BuChE): Substituted benzaldehydes incorporated into benzimidazole (B57391) scaffolds have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net Therefore, this compound and its derivatives should be screened for activity against these enzymes.
Hemoglobin: Certain substituted benzaldehydes have been designed to bind to human hemoglobin, increasing its oxygen affinity. nih.gov This mechanism is relevant for the treatment of sickle cell disease. Investigating the interaction of this compound with hemoglobin could open a new therapeutic possibility.
Tyrosinase: The isomer 2-hydroxy-4-methoxybenzaldehyde (B30951) has been noted for its potential tyrosinase activity. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in dermatology and for treating pigmentation disorders. Screening against tyrosinase is a logical step.
Oxidative Stress Pathways: Phenolic compounds are well-known for their antioxidant properties. Research on related hydroxybenzaldehydes has demonstrated their ability to protect against oxidative stress. nih.gov Future studies should aim to identify specific protein targets within oxidative stress and cell survival signaling pathways.
Advanced Mechanistic Investigations
Once a biological activity is identified, detailed mechanistic studies are crucial to understand how the compound exerts its effects at a molecular level.
Future Mechanistic Studies:
Molecular Docking and Simulation: For enzyme inhibitory activities, computational studies can provide valuable insights. Molecular docking can predict the binding mode of this compound and its derivatives within the active site of target enzymes, such as AChE. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex.
Signaling Pathway Analysis: If the compound shows effects on cell viability or function, it is important to investigate the underlying signaling pathways. For example, research has shown that 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) can activate the Shh signaling pathway in astrocytes. nih.gov Similar studies could reveal the pathways modulated by this compound in relevant cell models.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives as proposed in section 9.1, a robust SAR can be established. This will identify the key structural features required for potent and selective activity, guiding the design of optimized second-generation compounds.
Development of High-Throughput Screening Assays
To efficiently screen the chemical libraries generated from derivatization efforts, the development of robust high-throughput screening (HTS) assays is essential. youtube.com HTS allows for the rapid testing of thousands of compounds, significantly accelerating the pace of drug discovery. youtube.com
Proposed HTS Assay Development:
Enzyme-Based Assays: For targets like AChE or tyrosinase, colorimetric or fluorometric assays can be adapted to a multi-well plate format (e.g., 384-well plates) for automated screening. nih.gov
Cell-Based Assays: To screen for neuroprotective effects, a cell-based assay using neuronal cells challenged with a toxin (e.g., amyloid-beta or an oxidative stressor) could be developed. Cell viability or a marker of apoptosis would serve as the readout.
Phenotypic Screening: HTS can be used to identify compounds that produce a desired phenotypic change in cells without a preconceived target. nih.gov For instance, screening for compounds that inhibit the sickling of erythrocytes from sickle cell disease patients under low-oxygen conditions could identify clinically relevant hits. nih.gov
The implementation of HTS will be a critical step in moving from a single scaffold to a pipeline of promising lead compounds. nih.gov
Expansion into New Therapeutic Areas (pre-clinical)
Based on the proposed targets and mechanisms, the therapeutic potential of this compound and its derivatives could be explored in several new pre-clinical areas.
Potential Pre-clinical Applications:
Neurodegenerative Diseases: Given the potential for cholinesterase inhibition and neuroprotective effects via antioxidant activity, this compound class warrants investigation for Alzheimer's disease and other neurodegenerative conditions. nih.govnih.gov
Hematological Disorders: The potential to modulate hemoglobin's oxygen affinity makes this scaffold a candidate for developing novel treatments for sickle cell disease. nih.gov
Dermatological Conditions: If tyrosinase inhibitory activity is confirmed, derivatives could be developed as agents for treating hyperpigmentation or as components in cosmetic skin-lightening products. researchgate.net
Antimicrobial Agents: The core benzaldehyde (B42025) structure is found in many compounds with antimicrobial properties. Screening derivative libraries against a panel of pathogenic bacteria and fungi could identify novel anti-infective agents. innovareacademics.in
These pre-clinical investigations will be essential to validate the therapeutic hypotheses and provide the necessary data to justify progression toward clinical development.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 5-Hydroxy-2,4-dimethoxybenzaldehyde?
- Methodology :
- Stepwise functionalization : Begin with a benzaldehyde precursor (e.g., 2,4-dimethoxybenzaldehyde) and introduce the hydroxyl group at position 5 via electrophilic aromatic substitution. Protect the aldehyde group during hydroxylation to prevent side reactions .
- Reimer-Tiemann adaptation : Modify the classic Reimer-Tiemann reaction (used for phenolic aldehydes) by using a methoxy-substituted phenol derivative. Adjust reaction conditions (e.g., alkali concentration, temperature) to favor regioselectivity at the 5-position .
- Demethylation strategy : Start with a fully methoxylated precursor (e.g., 2,4,5-trimethoxybenzaldehyde) and selectively demethylate the 5-position using agents like BBr₃ or HBr/AcOH .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling :
- Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Prevent electrostatic discharge by grounding equipment, as aldehydes can form combustible dust or vapors .
- Storage :
- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Protect from light to avoid photodegradation .
- Monitor for crystallization or discoloration, which may indicate decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key techniques :
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- Aldehyde proton (δ 9.8–10.2 ppm, singlet).
- Methoxy groups (δ 3.8–4.0 ppm, singlets for 2- and 4-OCH₃).
- Hydroxy proton (δ 5.5–6.5 ppm, broad, exchangeable) .
- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200–3500 cm⁻¹) functionalities .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ ~270 nm) for purity analysis. ESI-MS in negative ion mode can detect [M-H]⁻ ions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Experimental design :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
- Dose-response validation : Test a wide concentration range (e.g., 0.1–100 µM) in triplicate to establish EC₅₀/IC₅₀ values .
- Mechanistic studies : Pair activity assays with ROS detection or apoptosis markers (e.g., caspase-3) to clarify mode of action .
- Data reconciliation : Cross-reference with structurally similar compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) to identify substituent-dependent trends .
Q. What strategies optimize regioselective methoxylation in the synthesis of this compound?
- Protecting group chemistry :
- Temporarily protect the 5-hydroxy group as a TBS ether before introducing methoxy groups at 2 and 4 positions .
- Catalytic methods :
- Use Cu(I)-mediated Ullmann coupling for selective O-methylation, leveraging steric and electronic effects of the aldehyde group .
- Computational guidance :
- Perform DFT calculations to predict transition-state energies for methoxylation at competing positions (e.g., 3 vs. 5) .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- In silico tools :
- Molecular docking : Screen for binding affinity with target enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- MD simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict stability and aggregation tendencies .
- Validation : Cross-check computational predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
